molecular formula C7H6IN3 B1524603 3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1190311-37-5

3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No. B1524603
M. Wt: 259.05 g/mol
InChI Key: VANQRMILZQNPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is a chemical compound with the molecular weight of 244.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” is represented by the InChI code: 1S/C7H5IN2/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4,10H .

It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Asymmetric A(3) Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridin-5-amine is involved in asymmetric A(3) reactions. These reactions are facilitated using copper iodide and a cocatalyst containing both a carboxylic acid and a thiourea moiety. This process is significant in obtaining propargylamines with high enantiomeric excess, which are valuable in various chemical syntheses (Zhao & Seidel, 2015).

Synthesis of Complexes with Amines

The compound plays a role in synthesizing complexes like trans-[Co(III)(bpb)(amine)2]X, where amines such as pyrrolidine are crucial. These complexes are studied for their structures and properties, contributing to our understanding of coordination chemistry (Amirnasr, Schenk, & Meghdadi, 2002).

Pyrrole Syntheses via Tandem Sequences

Another application involves the synthesis of pentasubstituted pyrroles using a sequential tandem aza-Michael addition, iodocyclization, and oxidative aromatization, starting from 1,3-enynes and amines. This methodology is effective in ambient conditions and highlights the versatility of the compound in organic synthesis (Bharathiraja et al., 2013).

Synthesis of 2-Iodo-Imidazo[1,2-a]pyridines

In the synthesis of 2-iodo-imidazo[1,2-a]pyridines, an iodine/CuI-mediated double oxidative C–H amination reaction is used. This process is notable for its mild conditions and high regioselectivity. The resulting compounds, such as 2-iodo-imidazo[1,2-a]pyridines, are potential active pharmaceutical ingredients (Dheer et al., 2016).

I2O5-Mediated Iodocyclization Cascade

The synthesis of 3-iodoimidazo[1,2-a]pyridines via an I2O5-mediated iodocyclization cascade of N-(1-arylallyl)pyridin-2-amines is another key application. This method is advantageous for its wide substrate scope and metal-free conditions, contributing to the development of more sustainable chemical processes (Zhou et al., 2019).

Multicomponent Reaction Synthesis

It also facilitates the synthesis of tetrahydropyrimidines and pyrrolidines through a multicomponent reaction with dialkyl acetylenedicarboxylates and formaldehyde. Iodine acts as an efficient catalyst in this process, demonstrating its role in facilitating complex organic reactions (Das et al., 2011).

Safety And Hazards

The safety information for “3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine” includes several hazard statements such as H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANQRMILZQNPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 3
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 4
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 5
Reactant of Route 5
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 6
3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.